molecular formula C14H9ClF3NO3 B15092242 6-Chloro-4-[3-cyclopropyl-1-hydroxy-1-(trifluoromethyl)-2-propyn-1-yl]-2(3H)-benzoxazolone

6-Chloro-4-[3-cyclopropyl-1-hydroxy-1-(trifluoromethyl)-2-propyn-1-yl]-2(3H)-benzoxazolone

Cat. No.: B15092242
M. Wt: 331.67 g/mol
InChI Key: WZOBRGCVKYQWSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-[3-cyclopropyl-1-hydroxy-1-(trifluoromethyl)-2-propyn-1-yl]-2(3H)-benzoxazolone is a synthetic organic compound with a molecular formula of C14H9ClF3NO3 and a molecular weight of 331.67 g/mol . This compound is characterized by its unique structure, which includes a benzoxazolone core substituted with a chloro group, a cyclopropyl group, and a trifluoromethyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-[3-cyclopropyl-1-hydroxy-1-(trifluoromethyl)-2-propyn-1-yl]-2(3H)-benzoxazolone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzoxazolone Core: The benzoxazolone core can be synthesized through the cyclization of an appropriate ortho-aminophenol derivative with a carbonyl compound.

    Introduction of the Chloro Group: Chlorination of the benzoxazolone core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Addition of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using diazomethane or a similar reagent.

    Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be added through a trifluoromethylation reaction using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-[3-cyclopropyl-1-hydroxy-1-(trifluoromethyl)-2-propyn-1-yl]-2(3H)-benzoxazolone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to remove the chloro group or reduce the carbonyl group to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a dechlorinated or hydroxylated derivative.

    Substitution: Formation of a substituted benzoxazolone derivative.

Scientific Research Applications

6-Chloro-4-[3-cyclopropyl-1-hydroxy-1-(trifluoromethyl)-2-propyn-1-yl]-2(3H)-benzoxazolone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-4-[3-cyclopropyl-1-hydroxy-1-(trifluoromethyl)-2-propyn-1-yl]-2(3H)-benzoxazolone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2(3H)-benzoxazolone: Lacks the cyclopropyl and trifluoromethyl groups.

    4-[3-Cyclopropyl-1-hydroxy-1-(trifluoromethyl)-2-propyn-1-yl]-2(3H)-benzoxazolone: Lacks the chloro group.

    6-Chloro-4-[3-cyclopropyl-1-hydroxy-2-propyn-1-yl]-2(3H)-benzoxazolone: Lacks the trifluoromethyl group.

Uniqueness

6-Chloro-4-[3-cyclopropyl-1-hydroxy-1-(trifluoromethyl)-2-propyn-1-yl]-2(3H)-benzoxazolone is unique due to the presence of all three substituents (chloro, cyclopropyl, and trifluoromethyl groups) on the benzoxazolone core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H9ClF3NO3

Molecular Weight

331.67 g/mol

IUPAC Name

6-chloro-4-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C14H9ClF3NO3/c15-8-5-9(11-10(6-8)22-12(20)19-11)13(21,14(16,17)18)4-3-7-1-2-7/h5-7,21H,1-2H2,(H,19,20)

InChI Key

WZOBRGCVKYQWSN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C#CC(C2=C3C(=CC(=C2)Cl)OC(=O)N3)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.